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Compound of Interest

Compound Name: C15H18Cl3NO3

Cat. No.: B12633930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of

Clomazone, a broad-spectrum herbicide identified by the chemical formula C₁₅H₁₈Cl₃NO₃. The

information presented herein is intended to support researchers, scientists, and drug

development professionals in understanding the toxicological characteristics of this compound.

This document summarizes key toxicity data, outlines its mechanism of action, and provides

detailed protocols for fundamental toxicological assays.

Executive Summary
Clomazone is classified as a slightly toxic compound based on acute oral, dermal, and

inhalation studies in mammalian models.[1] The primary target organ for toxicity is the liver,

with long-term exposure leading to increased liver weight and hepatocyte enlargement in

animal studies.[2] Notably, comprehensive studies have indicated that Clomazone is not

carcinogenic, mutagenic, or teratogenic.[2][3] Its mode of action in plants involves the

disruption of chlorophyll and carotenoid synthesis.[3] In terms of environmental fate,

Clomazone is moderately persistent in soil and can be mobile, presenting a potential for

groundwater contamination.[1][4] It exhibits moderate to high toxicity to aquatic invertebrates.

[1][4]

Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for Clomazone.
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Table 1: Mammalian Toxicity
Endpoint Species Route Value

Classificati
on

Reference

LD₅₀ Rat (female) Oral 1369 mg/kg Slightly Toxic [1]

LD₅₀ Rat (male) Oral 2077 mg/kg Slightly Toxic [1]

LD₅₀ Rabbit Dermal >2000 mg/kg Slightly Toxic [1][3]

LC₅₀ (4h) Rat Inhalation 4.8 mg/L Slightly Toxic [3][5]

Chronic

NOEL (2-

year)

Rat Oral Not specified - [3]

Table 2: Ecotoxicity
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Endpoint Species Value Classification Reference

Oral LD₅₀ Bobwhite quail >2510 mg/kg
Practically

Nontoxic
[1]

Oral LD₅₀ Mallard duck >2510 mg/kg
Practically

Nontoxic
[1][6]

Dietary LC₅₀ (8-

day)
Bobwhite quail >5620 ppm

Practically

Nontoxic
[1]

Dietary LC₅₀ (8-

day)
Mallard duck >5620 ppm

Practically

Nontoxic
[1]

LC₅₀ (96h) Rainbow trout 19 mg/L Moderately Toxic [1]

LC₅₀ (96h) Bluegill sunfish 34 mg/L Moderately Toxic [1]

LC₅₀ (96h)
Sheepshead

minnow
40.6 mg/L Moderately Toxic [1]

EC₅₀ (96h)

Selenastrum

capricornutum

(Algae)

11.2 mg/L Toxic [7]

LC₅₀ (48h)
Daphnia magna

(Invertebrate)
5.2 mg/L Moderately Toxic [1][3]

LC₅₀ (96h)
Mysid shrimp

(Invertebrate)
0.566 mg/L Highly Toxic [1]

Mechanism of Action
In plants, Clomazone acts as a pro-herbicide. Following absorption, it is metabolized to its

active form, 5-ketoclomazone.[2][3][8][9] This active metabolite inhibits 1-deoxy-D-xylulose 5-

phosphate synthase (DXS), the first and rate-limiting enzyme in the plastidial 2-C-methyl-D-

erythritol 4-phosphate (MEP) pathway.[3] The MEP pathway is responsible for the biosynthesis

of isoprenoids, which are precursors for essential molecules like carotenoids and the phytol tail

of chlorophyll. The inhibition of this pathway leads to a depletion of these pigments, resulting in

the characteristic bleaching of plant tissues.[3]
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Caption: Mechanism of action of Clomazone in plants.

Experimental Protocols for Preliminary Toxicity
Screening
The following sections detail the methodologies for key in vitro assays to assess the preliminary

toxicity of a compound like Clomazone.

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow MTT

tetrazolium salt into a purple formazan product.[11]

Caption: Workflow for the MTT cytotoxicity assay.

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL

of culture medium.[12] Incubate for 24 hours to allow for cell attachment.

Compound Exposure: Prepare serial dilutions of Clomazone in culture medium. Remove the

old medium from the wells and add 100 µL of the Clomazone dilutions. Include untreated

control wells.

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C in a 5% CO₂ incubator.

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to

metabolize MTT into formazan crystals.[11]

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M

HCl) to each well to dissolve the formazan crystals.[12]

Absorbance Measurement: Incubate the plate in the dark for at least 2 hours. Measure the

absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate
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reader.[10]

Data Analysis: Subtract the background absorbance from all readings. Calculate the

percentage of cell viability for each concentration relative to the untreated control. Plot the

results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of

cell viability).

Comet Assay for Genotoxicity (DNA Damage)
The Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive technique for

detecting DNA damage at the level of the individual cell.[8][13] Damaged DNA fragments

migrate out of the nucleus during electrophoresis, forming a "comet tail," while undamaged

DNA remains in the "comet head."[10][13]

Caption: Workflow for the Comet genotoxicity assay.

Cell Treatment: Expose cells in culture to various concentrations of Clomazone for a defined

period. Include a negative control (vehicle) and a positive control (a known genotoxic agent

like H₂O₂).

Cell Embedding: After treatment, harvest the cells and resuspend them in PBS. Mix the cell

suspension (approximately 1 x 10⁵ cells/mL) with molten low melting point (LMP) agarose (at

37°C) at a 1:10 ratio (v/v).[14] Immediately pipette 50 µL of this mixture onto a pre-coated

microscope slide.[15]

Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM

Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.[16] This step removes cell

membranes and proteins, leaving behind nucleoids.

DNA Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold

electrophoresis buffer (e.g., alkaline buffer: 300 mM NaOH, 1 mM EDTA, pH >13) for 20-30

minutes to allow the DNA to unwind.[16][17]

Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes.[16] The

fragmented, negatively charged DNA will migrate towards the anode.
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Neutralization and Staining: After electrophoresis, gently wash the slides with a neutralization

buffer (e.g., 0.4 M Tris, pH 7.5). Dehydrate the slides in ethanol and allow them to air dry.[15]

Stain the DNA by adding a fluorescent dye such as ethidium bromide or SYBR Green.[15]

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture

images and analyze them using specialized software to quantify the extent of DNA damage.

Common metrics include the percentage of DNA in the tail and the tail moment.[15]

Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic

potential of chemical compounds.[15][18] It uses several strains of Salmonella typhimurium that

are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid

and require it for growth.[18] The test measures the ability of a substance to cause mutations

that revert the bacteria to a prototrophic state (His+), allowing them to grow on a histidine-free

medium.[18]

Caption: Workflow for the Ames mutagenicity test.

Strain Preparation: Grow overnight cultures of the selected Salmonella typhimurium tester

strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C with

shaking.

Metabolic Activation (Optional): Many compounds are not mutagenic until they are

metabolized. To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be

included in the test mixture.[18]

Test Mixture Preparation: In a test tube, combine 100 µL of the bacterial culture, the test

compound (Clomazone at various concentrations), and 500 µL of buffer or S9 mix.

Plating: Add 2 mL of molten top agar (kept at 45°C), containing a trace amount of histidine

and biotin, to the test mixture. Quickly vortex and pour the entire contents onto the surface of

a minimal glucose agar plate. The trace amount of histidine allows the bacteria to undergo a

few cell divisions, which is necessary for mutations to be expressed.

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
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Colony Counting: Count the number of visible colonies (revertants) on each plate.

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of

revertant colonies that is significantly higher (typically ≥2-fold) than the number of

spontaneous revertant colonies on the negative control plates.

Conclusion
The preliminary toxicity screening of Clomazone (C₁₅H₁₈Cl₃NO₃) indicates a low level of acute

mammalian toxicity. However, its potential for liver effects with chronic exposure and its toxicity

to aquatic invertebrates warrant further investigation in specific risk assessment scenarios. The

compound is not considered to be mutagenic or carcinogenic based on current data. The

provided experimental protocols for cytotoxicity, genotoxicity, and mutagenicity serve as a

foundational framework for the in vitro toxicological evaluation of this and other novel chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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